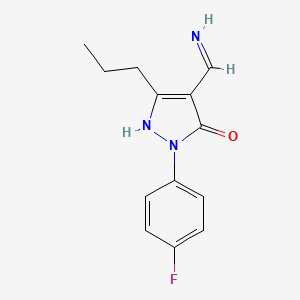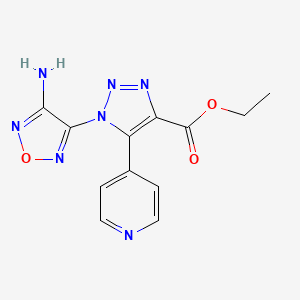![molecular formula C27H26N2O6 B11509603 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11509603.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, hydroxy, carbonyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxy Group: This step may involve selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Methoxyphenyl Groups: This can be done through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Incorporation of the Pyridinyl Group: This step may involve a coupling reaction with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may make it a candidate for the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypiperidine: This compound has a similar structure but lacks the pyridinyl group.
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: This compound has a similar methoxyphenyl group but a different core structure.
Uniqueness
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the presence of the pyridinyl group, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
Molecular Formula |
C27H26N2O6 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(4E)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O6/c1-33-20-8-4-6-18(15-20)25(30)23-24(19-7-5-12-28-16-19)29(27(32)26(23)31)13-11-17-9-10-21(34-2)22(14-17)35-3/h4-10,12,14-16,24,30H,11,13H2,1-3H3/b25-23+ |
InChI Key |
PLVNJDWYSUXBSX-WJTDDFOZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CN=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CN=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl {[(1,2,3,5-tetramethyl-1H-indol-6-yl)amino]methylidene}propanedioate](/img/structure/B11509529.png)
![4-[1-(2-Ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11509531.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11509532.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}hexopyranosylamine](/img/structure/B11509547.png)
![Ethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B11509554.png)
![N-[1-(4-ethylphenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11509558.png)

![3,3-dimethyl-11-(1H-pyrrol-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11509563.png)
![(2S,3R,4aS,13bR,14aR)-3-hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroisoquino[3,2-a]beta-carboline-2-carbohydrazide](/img/structure/B11509565.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11509573.png)
![4-Ethyl-3-(4-fluorophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B11509593.png)
![2-[3,7-dimethyl-2,6-dioxo-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B11509598.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11509601.png)
